4,4'-((4H-1,2,4-Triazol-4-yl)azanediyl)dibenzoic acid
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Overview
Description
4,4’-((4H-1,2,4-Triazol-4-yl)azanediyl)dibenzoic acid is a compound with a molecular formula of C22H16N4O4 and a molecular weight of 400.38684 g/mol . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 4,4’-((4H-1,2,4-Triazol-4-yl)azanediyl)dibenzoic acid typically involves the reaction of bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane with various metal salts under solvothermal conditions . The reaction conditions often include the use of ammonium molybdate as a secondary ligand, resulting in a 2D network with specific topologies . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product.
Chemical Reactions Analysis
4,4’-((4H-1,2,4-Triazol-4-yl)azanediyl)dibenzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include metal salts, ammonium molybdate, and 1,4-H2bdc . The major products formed from these reactions are coordination polymers with different topologies and properties .
Scientific Research Applications
4,4’-((4H-1,2,4-Triazol-4-yl)azanediyl)dibenzoic acid has numerous scientific research applications. It is extensively investigated as a promising material for applications in life sciences, environmental areas, medicinal science, and the nuclear industry . The compound is used in the synthesis of coordination polymers with luminescent recognition properties, making it valuable for detecting antibiotics, pesticides, and other pollutants . Additionally, it has shown potential in antitumor activities, particularly in the treatment of glioma cells .
Mechanism of Action
The mechanism of action of 4,4’-((4H-1,2,4-Triazol-4-yl)azanediyl)dibenzoic acid involves its interaction with metal centers to form coordination polymers . These polymers exhibit specific properties such as luminescent sensitivity and antitumor activity . The molecular targets and pathways involved in these effects are related to the compound’s ability to form stable complexes with metal ions, which can then interact with biological molecules and pathways .
Comparison with Similar Compounds
4,4’-((4H-1,2,4-Triazol-4-yl)azanediyl)dibenzoic acid can be compared with other similar compounds, such as bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane and 4-(4H-1,2,4-triazol-4-yl)benzoic acid . These compounds share similar structural features and applications but differ in their specific properties and reactivity. For example, bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane forms coordination polymers with different topologies and luminescent properties , while 4-(4H-1,2,4-triazol-4-yl)benzoic acid is known for its photoluminescence properties .
Properties
Molecular Formula |
C16H12N4O4 |
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Molecular Weight |
324.29 g/mol |
IUPAC Name |
4-[4-carboxy-N-(1,2,4-triazol-4-yl)anilino]benzoic acid |
InChI |
InChI=1S/C16H12N4O4/c21-15(22)11-1-5-13(6-2-11)20(19-9-17-18-10-19)14-7-3-12(4-8-14)16(23)24/h1-10H,(H,21,22)(H,23,24) |
InChI Key |
IEDFYRYFVSUMJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N(C2=CC=C(C=C2)C(=O)O)N3C=NN=C3 |
Origin of Product |
United States |
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